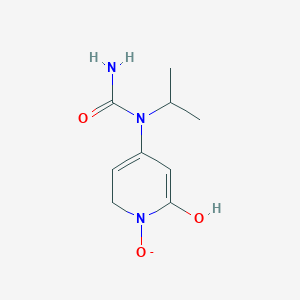
1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea is a synthetic organic compound Its structure includes a pyridine ring substituted with a hydroxy group and an oxido group, along with a propan-2-ylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea typically involves the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Substitution reactions: The hydroxy and oxido groups can be introduced through substitution reactions using appropriate reagents.
Urea formation: The propan-2-ylurea moiety can be formed by reacting isocyanates with amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxido group can be reduced to form a hydroxylamine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the oxido group may produce a hydroxylamine.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its effects on cellular processes.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound could be used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It could interact with cellular receptors, altering signal transduction pathways.
DNA/RNA interaction: The compound might bind to nucleic acids, affecting gene expression or replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(6-hydroxy-2H-pyridin-4-yl)-1-propan-2-ylurea: Lacks the oxido group, which may affect its reactivity and biological activity.
1-(6-methoxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea: Contains a methoxy group instead of a hydroxy group, potentially altering its chemical properties.
Uniqueness
1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea is unique due to the presence of both hydroxy and oxido groups on the pyridine ring, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C9H14N3O3- |
|---|---|
Poids moléculaire |
212.23 g/mol |
Nom IUPAC |
1-(6-hydroxy-1-oxido-2H-pyridin-4-yl)-1-propan-2-ylurea |
InChI |
InChI=1S/C9H14N3O3/c1-6(2)12(9(10)14)7-3-4-11(15)8(13)5-7/h3,5-6,13H,4H2,1-2H3,(H2,10,14)/q-1 |
Clé InChI |
PSDGIPGNTFPFFK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(C1=CCN(C(=C1)O)[O-])C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


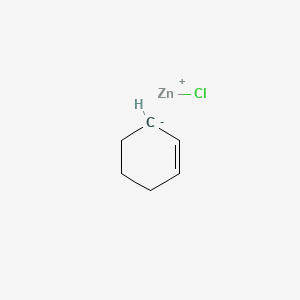
boranyl](/img/structure/B12526724.png)
![[2-(4-Chlorophenyl)-2-oxoethyl] 2-aminopyridine-3-carboxylate](/img/structure/B12526727.png)
![5-Chloro-2-[(1H-imidazol-1-yl)methyl]aniline](/img/structure/B12526730.png)
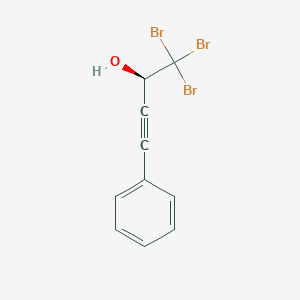
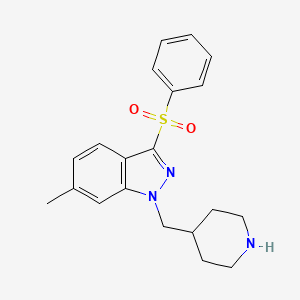
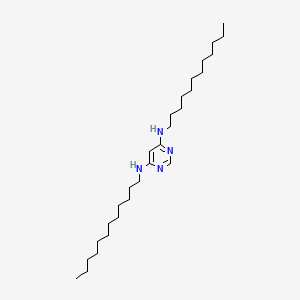
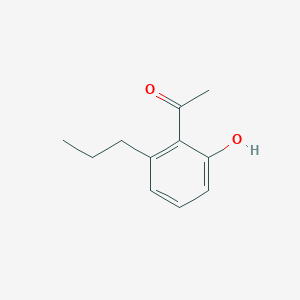
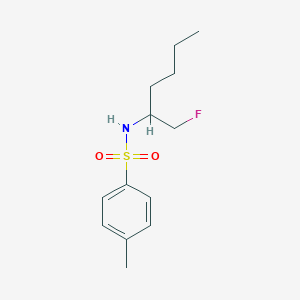
![(1R,2S,4S)-2-Hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B12526750.png)
![1-Propanesulfonic acid, 3-[(2-hydroxy-2-phenylethyl)amino]-](/img/structure/B12526753.png)
![2-[(3-Ethyloxetan-3-yl)methoxy]ethan-1-amine](/img/structure/B12526755.png)
![1-Piperazinecarboxaldehyde, 4-[(1S,2S)-2-aminocyclohexyl]-](/img/structure/B12526761.png)
![Benzenamine, N,N'-[1,2-bis(3-chlorophenyl)-1,2-ethanediylidene]bis-](/img/structure/B12526780.png)
